Pdhk-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

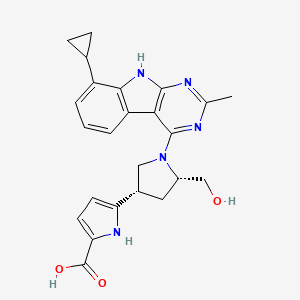

Molecular Formula |

C24H25N5O3 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

5-[(3S,5S)-1-(8-cyclopropyl-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C24H25N5O3/c1-12-25-22-20(17-4-2-3-16(13-5-6-13)21(17)28-22)23(26-12)29-10-14(9-15(29)11-30)18-7-8-19(27-18)24(31)32/h2-4,7-8,13-15,27,30H,5-6,9-11H2,1H3,(H,31,32)(H,25,26,28)/t14-,15-/m0/s1 |

InChI Key |

MLJNBFHBPLOKOV-GJZGRUSLSA-N |

Isomeric SMILES |

CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5C[C@H](C[C@H]5CO)C6=CC=C(N6)C(=O)O |

Canonical SMILES |

CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5CC(CC5CO)C6=CC=C(N6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pdhk-IN-4: A Selective Dual Inhibitor of Pyruvate Dehydrogenase Kinase 2 and 4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pdhk-IN-4, also identified as Compound 30, has emerged as a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK) isoforms 2 and 4. These kinases are critical regulators of cellular metabolism, primarily by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). The dysregulation of PDHK activity is implicated in various pathological conditions, including cancer, diabetes, and heart disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows. The information presented herein is intended to facilitate further research and drug development efforts targeting the PDHK signaling axis.

Introduction to Pyruvate Dehydrogenase Kinase (PDHK)

The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multi-enzyme complex that plays a pivotal role in central metabolism by catalyzing the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. The activity of the PDC is tightly regulated by two families of enzymes: Pyruvate Dehydrogenase Kinases (PDHKs) and Pyruvate Dehydrogenase Phosphatases (PDPs). PDHKs (isoforms 1-4) inactivate the PDC by phosphorylating specific serine residues on the E1α subunit, while PDPs reverse this inactivation through dephosphorylation.

PDHK2 and PDHK4 are of particular interest as therapeutic targets. Their elevated expression and activity in various cancers contribute to the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen. By inhibiting PDHK2 and PDHK4, the PDC remains active, promoting oxidative phosphorylation and potentially reversing the cancer-associated metabolic switch.

This compound: A Selective PDHK2/4 Inhibitor

This compound is a novel dichloroacetophenone-based compound that has demonstrated high potency and selectivity for PDHK2 and PDHK4. Its inhibitory action restores the activity of the PDC, making it a valuable tool for studying the roles of these specific PDHK isoforms in health and disease, and a promising lead compound for the development of novel therapeutics.

Quantitative Data

The inhibitory activity of this compound against the four human PDHK isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Additionally, the anti-proliferative activity of this compound has been assessed in various cancer cell lines.

| Target | IC50 (μM) [1] |

| PDHK1 | >10 |

| PDHK2 | 0.0051[1] |

| PDHK3 | >10 |

| PDHK4 | 0.0122[1] |

| Cell Line | Cancer Type | IC50 (μM) [1] |

| A549 | Non-small-cell lung cancer | 0.88 |

| H1975 | Non-small-cell lung cancer | 0.33 |

| H1299 | Non-small-cell lung cancer | 0.54 |

| HEK293 | Normal human embryonic kidney | >10 |

Signaling Pathway and Mechanism of Action

The canonical PDHK signaling pathway involves the regulation of the Pyruvate Dehydrogenase Complex. This compound acts as an inhibitor of PDHK2 and PDHK4, preventing the phosphorylation and subsequent inactivation of the PDC. This leads to an increased conversion of pyruvate to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.

Caption: PDHK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

-

Recombinant human PDHK2 and PDHK4 enzymes

-

PDHKtide substrate (a peptide substrate for PDHKs)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the PDHK enzyme and the PDHKtide substrate in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

This compound

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease/phosphatase inhibitors)

-

Equipment for heating (e.g., PCR thermocycler) and centrifugation

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against PDHK2 or PDHK4

-

Secondary antibody conjugated to HRP

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 2 hours) at 37°C.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (PDHK2 or PDHK4).

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

-

Western Blot Analysis of PDC Phosphorylation

This experiment assesses the functional effect of this compound in cells by measuring the phosphorylation status of the PDC E1α subunit.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-total-PDH-E1α, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 2-24 hours).

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for phospho-PDH-E1α and total PDH-E1α.

-

Normalize the phospho-PDH-E1α signal to the total PDH-E1α signal to determine the relative phosphorylation level. A decrease in this ratio with increasing concentrations of this compound indicates target inhibition.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the discovery and characterization of a PDHK inhibitor like this compound, and the logical relationship of its mechanism of action.

Caption: Experimental Workflow for this compound Characterization.

Caption: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound is a valuable chemical probe for elucidating the specific roles of PDHK2 and PDHK4 in cellular metabolism and disease. Its high potency and selectivity, coupled with demonstrated cellular activity, make it an important tool for target validation and a promising starting point for the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other emerging PDHK inhibitors.

References

An In-depth Technical Guide on the Role of PDK4-IN-1 in Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pyruvate dehydrogenase kinase 4 (PDK4) inhibitor, PDK4-IN-1, and its role in the metabolic reprogramming of cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed protocols for relevant assays.

Introduction to PDK4 and its Role in Cancer Metabolism

Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1] The PDC is a mitochondrial gatekeeper enzyme that catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[2] In many cancer cells, a metabolic shift known as the Warburg effect occurs, characterized by a preference for aerobic glycolysis over OXPHOS, even in the presence of oxygen. This metabolic reprogramming is thought to provide cancer cells with a proliferative advantage.

PDKs contribute to the Warburg effect by phosphorylating and inactivating the E1α subunit of the PDC, thereby shunting pyruvate away from the TCA cycle and towards lactate production.[1] Overexpression of PDKs has been observed in various cancers and is often associated with poor prognosis and therapy resistance.[1] PDK4, in particular, has a complex and sometimes contradictory role, acting as either an oncogene or a tumor suppressor depending on the specific cancer type and its metabolic profile.[1][3][4] Inhibition of PDK4 has emerged as a potential therapeutic strategy to reverse the glycolytic phenotype and induce cancer cell death.[5]

PDK4-IN-1: A Potent and Orally Active PDK4 Inhibitor

PDK4-IN-1 is an anthraquinone derivative identified as a potent and orally active allosteric inhibitor of PDK4.[6][7][8] It has demonstrated significant anti-cancer, anti-diabetic, and anti-allergic activities in preclinical studies.[6]

Quantitative Data on the Efficacy of PDK4-IN-1

The following tables summarize the key quantitative findings from studies on PDK4-IN-1.

Table 1: In Vitro Inhibitory Activity of PDK4-IN-1

| Parameter | Value | Source |

| IC50 (PDK4) | 84 nM | [6][7][9][10][11][12][13] |

Table 2: Effects of PDK4-IN-1 on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Duration | Source |

| HCT116 | Colon Cancer | Impediment of proliferation | 50 µM | 72 hours | [6][11] |

| RKO | Colon Cancer | Impediment of proliferation | 50 µM | 72 hours | [6][11] |

| HCT116 | Colon Cancer | Reduced colony formation | Not Specified | Not Specified | [6][11] |

| RKO | Colon Cancer | Reduced colony formation | Not Specified | Not Specified | [6][11] |

| HCT116 | Colon Cancer | Dose-dependent increase in apoptosis | 10-50 µM | 24 hours | [6][10] |

| RKO | Colon Cancer | Dose-dependent increase in apoptosis | 10-50 µM | 24 hours | [6][10] |

| HEK293T | Human Embryonic Kidney | Inhibition of PDHE1α phosphorylation (Ser232, Ser293, Ser300) | 10 µM | 24 hours | [2][6] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of PDK4-IN-1 and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PDK4-IN-1.

-

Cell Lines: Human colon cancer cell lines HCT116 and RKO, and Human Embryonic Kidney 293T (HEK293T) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of PDK4-IN-1 (e.g., 0, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PDK4-IN-1 as described for the proliferation assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Cell Lysis: After treatment with PDK4-IN-1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-PDHE1α, anti-PDHE1α, anti-p-Akt, anti-Akt, anti-p53, anti-BCL-xL, anti-BAX, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with PDK4-IN-1 at various concentrations.

-

Incubation: Allow the cells to grow for 10-14 days, changing the medium with fresh inhibitor every 2-3 days, until visible colonies are formed.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically those with >50 cells) in each well.

Conclusion

PDK4-IN-1 is a promising small molecule inhibitor of PDK4 that effectively targets the altered metabolism of cancer cells. By inhibiting PDK4, PDK4-IN-1 reactivates the pyruvate dehydrogenase complex, thereby shifting glucose metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming leads to decreased proliferation and increased apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of PDK4-IN-1 as a potential anti-cancer therapeutic. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PDK4-IN-1 - Immunomart [immunomart.org]

- 8. apexbt.com [apexbt.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. PDK4-IN-1 hydrochloride | PDK | Apoptosis | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. abmole.com [abmole.com]

In-depth Technical Guide: Investigating the Effects of Pdhk-IN-4 on Glucose Homeostasis

Disclaimer: This guide provides a comprehensive overview of the role of the target of Pdhk-IN-4, Pyruvate Dehydrogenase Kinase 4 (PDK4), in glucose homeostasis, based on available scientific literature. However, specific in-vivo quantitative data and detailed experimental protocols for the compound this compound from its primary publication, "Structure-based drug design of novel and highly potent pyruvate dehydrogenase kinase inhibitors" by Bessho et al. (Bioorg Med Chem. 2021 Dec 15;52:116514), could not be accessed. Therefore, this document focuses on the established scientific context and general methodologies relevant to the investigation of such compounds.

Introduction to this compound and its Target

This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), with high affinity for isoforms PDHK2 and PDHK4. The reported IC50 values are 0.0051 µM for PDHK2 and 0.0122 µM for PDHK4. These enzymes are critical regulators of cellular metabolism, and their inhibition is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes.

The primary target of interest for glucose homeostasis is PDK4 . This kinase plays a pivotal role in the regulation of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and thereby inactivating PDC, PDK4 acts as a molecular switch, conserving pyruvate for gluconeogenesis in the liver and reducing glucose utilization in peripheral tissues. This mechanism is particularly active during periods of fasting or in pathological states like diabetes.

The Role of PDK4 in Glucose Homeostasis: A Signaling Pathway

The inhibition of PDK4 by a compound like this compound is expected to increase the activity of the Pyruvate Dehydrogenase Complex (PDC). This, in turn, would enhance the conversion of pyruvate to acetyl-CoA, promoting glucose oxidation and reducing the availability of substrates for gluconeogenesis. The anticipated net effect is a lowering of blood glucose levels.

Caption: Signaling pathway of PDK4 in glucose metabolism and the inhibitory action of this compound.

Expected Effects of this compound on Glucose Homeostasis: A Logical Workflow

Based on its mechanism of action, the administration of this compound is hypothesized to lead to a series of measurable physiological effects that would improve glucose homeostasis, particularly in models of insulin resistance or diabetes.

Caption: Logical workflow of the anticipated effects of this compound on glucose homeostasis.

Quantitative Data on PDK4 Inhibition and Glucose Homeostasis

While specific data for this compound is not available, studies on PDK4 knockout mice provide a strong indication of the expected quantitative effects of potent PDK4 inhibition.

Table 1: Effects of PDK4 Deficiency on Key Metabolic Parameters in Mice

| Parameter | Wild-Type Mice | PDK4 Knockout Mice | Percentage Change | Reference |

| Fasting Blood Glucose | High | Lower | ↓ | General finding in PDK4 -/- studies |

| Glucose Tolerance | Impaired | Improved | ↑ | General finding in PDK4 -/- studies |

| Insulin Sensitivity | Reduced | Increased | ↑ | General finding in PDK4 -/- studies |

| Pyruvate Dehydrogenase Complex (PDC) Activity | Low | High | ↑ | General finding in PDK4 -/- studies |

| Gluconeogenic Precursors (Lactate, Pyruvate) | High | Lower | ↓ | General finding in PDK4 -/- studies |

Note: The "Percentage Change" is a qualitative representation of the expected direction of change.

Experimental Protocols for Investigating this compound

To rigorously assess the effects of a novel compound like this compound on glucose homeostasis, a series of standardized in-vivo experiments are typically performed.

In-Vivo Animal Models

-

Animal Strain: C57BL/6J mice are a commonly used strain for metabolic studies.

-

Diet-Induced Obesity (DIO) Model: To mimic a pre-diabetic or type 2 diabetic state, mice are often fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, a measure of overall glucose homeostasis.

Protocol:

-

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

-

Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Insulin Tolerance Test (ITT)

Objective: To assess the systemic response to insulin, providing a measure of insulin sensitivity.

Protocol:

-

Fasting: Mice are fasted for a shorter period (typically 4-6 hours).

-

Baseline Blood Glucose: A baseline blood sample is collected (t=0).

-

Insulin Administration: Human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

-

Data Analysis: The rate of glucose disappearance is calculated. A faster decline in blood glucose indicates greater insulin sensitivity.

Pyruvate Tolerance Test (PTT)

Objective: To specifically assess the rate of gluconeogenesis from pyruvate.

Protocol:

-

Fasting: Mice are fasted overnight (16-18 hours).

-

Baseline Blood Glucose: A baseline blood sample is collected (t=0).

-

Pyruvate Administration: Sodium pyruvate (typically 2 g/kg body weight) is administered via IP injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in blood glucose levels reflects the rate of hepatic gluconeogenesis. A blunted response would be expected with this compound treatment.

Caption: General experimental workflow for in-vivo testing of a PDK4 inhibitor.

Conclusion

This compound, as a potent inhibitor of PDK4, holds significant promise as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by impaired glucose homeostasis. The inhibition of PDK4 is expected to enhance glucose utilization and reduce hepatic glucose production, leading to a reduction in blood glucose levels and improved insulin sensitivity. The experimental protocols outlined in this guide provide a robust framework for the in-vivo evaluation of this compound and other similar compounds, enabling a thorough characterization of their effects on glucose metabolism. Further research, including the public availability of detailed studies on this compound, is crucial to fully elucidate its therapeutic potential.

Pdhk-IN-4: A Potent Inhibitor of the Pyruvate Dehydrogenase Complex Kinases

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pdhk-IN-4 has emerged as a potent small molecule inhibitor of pyruvate dehydrogenase kinases (PDHKs), key enzymes responsible for the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDHKs, particularly the PDHK2 and PDHK4 isoforms, this compound effectively prevents the phosphorylation and subsequent inactivation of the PDC. This action restores PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental methodologies related to this compound's impact on the pyruvate dehydrogenase complex, offering valuable insights for researchers in metabolic diseases and oncology.

Mechanism of Action

The pyruvate dehydrogenase complex is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][2][3] The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle. Four isoforms of pyruvate dehydrogenase kinase (PDHK1-4) phosphorylate and inactivate the E1α subunit of the PDC.[4][5] Conversely, pyruvate dehydrogenase phosphatases (PDPs) dephosphorylate and activate the complex.

This compound functions as a competitive inhibitor of PDHKs, binding to the kinase domain and preventing the phosphorylation of the PDC. This inhibition maintains the PDC in its active, dephosphorylated state, thereby increasing the flux of pyruvate into the TCA cycle for oxidative phosphorylation.[3] This shift from anaerobic glycolysis towards aerobic respiration has significant implications for cellular metabolism, particularly in disease states such as cancer and diabetes where metabolic dysregulation is a key feature.[3][6]

Quantitative Data

The inhibitory potency of this compound has been quantified against two of the four human PDHK isoforms. The available half-maximal inhibitory concentration (IC50) values demonstrate high potency against PDHK2 and PDHK4.

| Target | IC50 (µM) |

| PDHK2 | 0.0051 |

| PDHK4 | 0.0122 |

| Table 1: Inhibitory activity of this compound against PDHK isoforms. Data sourced from MedChemExpress.[7] |

Data regarding the IC50 values for PDHK1 and PDHK3, as well as the inhibition constant (Ki) and dissociation constant (Kd) for all isoforms, are not currently available in the public domain. Further research is required to fully characterize the selectivity profile and binding kinetics of this compound.

Signaling Pathways and Experimental Workflows

The inhibition of PDHK by this compound initiates a cascade of events that re-route cellular metabolism. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of this compound against PDHK isoforms. Specific conditions may vary based on the source of the enzyme and reagents.

Materials:

-

Recombinant human PDHK isoforms (PDHK1, PDHK2, PDHK3, PDHK4)

-

Pyruvate Dehydrogenase Complex (PDC) or a peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the assay plate.

-

Add the PDHK enzyme and the PDC substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for PDC Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation state of the PDC in a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high PDHK expression)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PDH-E1α (specific for the phosphorylation site of interest) and anti-total-PDH-E1α

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-PDH-E1α or anti-total-PDH-E1α) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated PDC levels to the total PDC levels.

Conclusion

This compound is a potent inhibitor of PDHK2 and PDHK4, demonstrating the potential to modulate cellular metabolism by activating the pyruvate dehydrogenase complex. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of targeting PDC regulation. Further studies are warranted to fully elucidate the selectivity profile, binding kinetics, and in vivo efficacy of this compound, which will be crucial for its advancement as a potential therapeutic agent.

References

- 1. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Family PDHK - WikiKinome [kinase.com]

- 6. [PDF] Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

Pdhk-IN-4: A Novel Pyruvate Dehydrogenase Kinase Inhibitor with Therapeutic Potential in Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus, particularly type 2, is characterized by impaired glucose homeostasis. Pyruvate dehydrogenase kinase (PDK) has emerged as a critical regulator of glucose metabolism, and its inhibition presents a promising therapeutic strategy. This document provides a comprehensive technical overview of Pdhk-IN-4, a potent inhibitor of PDK isoforms, and explores its potential therapeutic applications in the context of diabetes. While preclinical data specific to this compound in diabetes models are not yet publicly available, this guide synthesizes the known biochemical profile of the compound with the broader understanding of PDK inhibition's effects on glucose metabolism, drawing from studies on other PDK inhibitors and genetic models. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, potential efficacy, and the experimental frameworks required to evaluate compounds like this compound.

Introduction: The Role of Pyruvate Dehydrogenase Kinase in Diabetes

The pyruvate dehydrogenase complex (PDC) is a mitochondrial gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] The activity of PDC is tightly regulated by phosphorylation, primarily by four isoforms of pyruvate dehydrogenase kinase (PDK1-4).[2] Phosphorylation of the E1α subunit of PDC by PDKs leads to its inactivation, thereby reducing glucose oxidation.[3]

In individuals with type 2 diabetes and in animal models of the disease, the expression and activity of PDKs, particularly PDK4, are often upregulated in key metabolic tissues such as skeletal muscle, liver, and heart.[1][4][5] This upregulation leads to the inhibition of PDC, which in turn contributes to hyperglycemia by shunting pyruvate towards gluconeogenesis in the liver and decreasing glucose utilization in peripheral tissues.[6] Consequently, the inhibition of PDKs is a compelling therapeutic strategy to enhance glucose disposal and improve glycemic control.[4][5] Small molecule inhibitors of PDKs have the potential to restore PDC activity, thereby promoting glucose oxidation and alleviating the metabolic inflexibility characteristic of type 2 diabetes.[5]

This compound: A Potent Dual Inhibitor of PDHK2 and PDHK4

This compound is a small molecule inhibitor with high potency against two key isoforms of pyruvate dehydrogenase kinase implicated in metabolic diseases.

Biochemical Profile

Quantitative data on the inhibitory activity of this compound has been reported, highlighting its potential for therapeutic intervention.

| Compound | Target | IC50 (µM) |

| This compound | PDHK2 | 0.0051 |

| PDHK4 | 0.0122 |

Table 1: In vitro inhibitory activity of this compound against PDHK2 and PDHK4 isoforms.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of PDKs, which leads to the reactivation of the PDC. This shifts cellular metabolism towards glucose oxidation.

Potential Therapeutic Applications in Diabetes

Based on studies of other PDK inhibitors and PDK4 knockout models, this compound is anticipated to have beneficial effects on glucose homeostasis in the context of diabetes.

Expected In Vivo Efficacy

Preclinical studies with genetic inactivation of PDK4 or treatment with other PDK inhibitors in diabetic animal models have demonstrated significant improvements in metabolic parameters. It is hypothesized that this compound would elicit similar effects.

| Parameter | Expected Outcome with this compound Treatment | Rationale (Based on PDK4-/- mice and other PDKi) |

| Fasting Blood Glucose | Decrease | Increased glucose oxidation and reduced gluconeogenesis.[6] |

| Glucose Tolerance | Improvement | Enhanced glucose disposal in peripheral tissues.[4] |

| Insulin Sensitivity | Increase | Improved cellular response to insulin due to increased glucose utilization. |

| Hepatic Glucose Production | Decrease | Reduced supply of gluconeogenic precursors from peripheral tissues. |

| PDC Activity in Muscle/Liver | Increase | Direct consequence of PDK inhibition. |

Table 2: Anticipated in vivo effects of this compound in a diabetic model based on existing literature for PDK inhibition.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound for diabetes, a series of well-defined preclinical experiments are necessary.

In Vivo Efficacy Studies in a Diabetic Mouse Model

A common model for these studies is the diet-induced obese (DIO) C57BL/6J mouse, which mimics many features of human type 2 diabetes.

5.1.1. Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Objective: To assess the ability of the animal to clear a glucose load.

-

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record baseline blood glucose from a tail snip using a glucometer.

-

Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.

5.1.2. Insulin Tolerance Test (ITT)

-

Objective: To assess insulin sensitivity.

-

Procedure:

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose.

-

Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, and 60 minutes post-injection.

-

-

Data Analysis: Plot the percentage decrease in blood glucose from baseline. A greater decrease indicates higher insulin sensitivity.

Ex Vivo Measurement of PDC Activity

-

Objective: To directly measure the effect of this compound on the activity of its target enzyme complex in tissues.

-

Procedure (Radiometric Assay):

-

Homogenize tissue samples (e.g., liver, skeletal muscle) in a buffered solution.

-

Incubate the homogenate with [1-¹⁴C]-pyruvate.

-

The activity of PDC is determined by measuring the rate of ¹⁴CO₂ release.

-

Total PDC activity can be measured after pre-incubation with a phosphatase to dephosphorylate and maximally activate the complex.

-

Results are typically expressed as a ratio of active PDC to total PDC.

-

Pharmacokinetics

While the pharmacokinetic profile of this compound is not publicly available, the evaluation of a novel PDK inhibitor would necessitate a standard battery of ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Key parameters to determine would include:

-

Bioavailability (Oral): To assess the fraction of the drug that reaches systemic circulation after oral administration.

-

Half-life (t½): To determine the dosing frequency.

-

Clearance (CL): To understand the rate of drug elimination.

-

Volume of Distribution (Vd): To assess the extent of tissue distribution.

-

Metabolic Stability: To identify major metabolic pathways and potential for drug-drug interactions.

Conclusion and Future Directions

This compound is a potent inhibitor of PDHK2 and PDHK4, key enzymes that are dysregulated in type 2 diabetes. Based on the established role of PDKs in glucose metabolism, this compound holds significant promise as a therapeutic agent for improving glycemic control. The immediate next steps for the development of this compound should involve comprehensive preclinical evaluation in relevant diabetic animal models to confirm the hypothesized in vivo efficacy and to establish a pharmacokinetic and safety profile. Further optimization of the molecule's properties based on these findings will be crucial for its potential translation to the clinic. The detailed experimental protocols provided in this guide offer a framework for such an evaluation.

References

- 1. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity [e-dmj.org]

- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. biogot.com [biogot.com]

Understanding the structure-activity relationship of Pdhk-IN-4

An In-depth Technical Guide to the Structure-Activity Relationship of Pyruvate Dehydrogenase Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate dehydrogenase kinases (PDKs) are a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a pivotal role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1] The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2] PDKs phosphorylate and inactivate the E1α subunit of the PDC, leading to a metabolic shift from glucose oxidation to glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.[2] Upregulation of PDKs has been implicated in various diseases, including cancer, diabetes, and heart failure, making them attractive therapeutic targets.[3][4] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of PDK inhibitors, with a focus on the core chemical scaffolds, quantitative data, experimental methodologies, and the underlying signaling pathways. While specific public data on a compound designated "Pdhk-IN-4" is not available, this guide will cover related and representative PDK inhibitors, including "PDK1-IN-4" and "PDK4-IN-1", to provide a thorough understanding of the field.

PDK Signaling Pathway

The regulation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinases (PDKs) is a critical control point in cellular metabolism. The following diagram illustrates this key signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the inhibition of PDK2 by novel ATP- and lipoyl-binding site targeting compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by Pdhk-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdhk-IN-4, also identified as Compound 30, is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with specific activity against isoforms PDHK2 and PDHK4. By inhibiting these crucial metabolic gatekeepers, this compound modulates cellular metabolism, shifting the balance from glycolysis towards oxidative phosphorylation. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to empower researchers in their exploration of metabolic modulation for therapeutic applications in oncology and metabolic diseases.

Introduction: The Role of Pyruvate Dehydrogenase Kinase

The Pyruvate Dehydrogenase Complex (PDC) is a pivotal mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1-4) and two Pyruvate Dehydrogenase Phosphatase (PDP) isoforms. PDKs phosphorylate and inactivate the E1α subunit of PDC, thereby suppressing mitochondrial respiration and promoting a glycolytic phenotype, famously known as the Warburg effect in cancer cells.[1][2]

PDK isoforms exhibit tissue-specific expression and play distinct roles in metabolic regulation. PDHK2 is widely expressed and contributes to basal PDC regulation, while PDHK4 expression is induced by starvation and in pathological states like diabetes and cancer, where it plays a significant role in conserving glucose and promoting fatty acid oxidation.[2] The targeted inhibition of these kinases, particularly with dual inhibitors like this compound, presents a promising strategy to reactivate PDC and reprogram cellular metabolism.

This compound: A Potent Dual Inhibitor of PDHK2 and PDHK4

This compound has been identified as a potent inhibitor of both PDHK2 and PDHK4. The inhibitory activity of this compound is summarized in the table below.

| Target | IC50 (µM) |

| PDHK2 | 0.0051 |

| PDHK4 | 0.0122 |

| Table 1: Inhibitory activity of this compound against PDHK2 and PDHK4.[3][4] |

A related compound, identified as "compound 30" in a study focused on dichloroacetophenone-based PDHK1 inhibitors, exhibited a different inhibitory profile, with higher potency against PDHK1 and PDHK4.[5] This suggests that subtle structural variations can significantly alter isoform selectivity. For the purpose of this guide, we will focus on the cellular consequences of dual PDHK2 and PDHK4 inhibition, as defined by the primary reported activity of this compound.

Core Cellular Pathway Modulated by this compound: Reversal of the Warburg Effect

The primary and most direct cellular pathway modulated by this compound treatment is the reactivation of the Pyruvate Dehydrogenase Complex, leading to a reversal of the Warburg effect. This metabolic reprogramming has profound implications for cellular function.

Signaling Pathway Diagram

Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDHK2 and PDHK4 and inhibition by this compound.

Expected Cellular Effects of this compound Treatment

Based on the known functions of PDHK2 and PDHK4, treatment with this compound is expected to induce the following cellular changes:

-

Increased PDC Activity: By inhibiting PDHK2 and PDHK4, this compound prevents the phosphorylation and inactivation of PDC, leading to a higher proportion of active PDC.

-

Increased Pyruvate Oxidation: With a more active PDC, the flux of pyruvate into the TCA cycle for oxidative phosphorylation is enhanced.[6]

-

Decreased Lactate Production: As more pyruvate is directed towards the mitochondria, its conversion to lactate in the cytosol by lactate dehydrogenase (LDH) is reduced.[1]

-

Increased Oxygen Consumption: The shift towards oxidative phosphorylation leads to an increase in the cellular oxygen consumption rate (OCR).

-

Altered Metabolic Fluxes: Quantitative metabolic flux analysis in cells with dual PDHK2/4 knockout has shown increased flux through both PDC and pyruvate carboxylase, indicating a significant rewiring of central carbon metabolism.[6]

-

Induction of Apoptosis in Cancer Cells: The metabolic shift induced by PDK inhibition can lead to increased production of reactive oxygen species (ROS) and cellular stress, ultimately triggering apoptosis in cancer cells that are highly reliant on glycolysis.[2]

-

Inhibition of Cell Proliferation: By altering the metabolic landscape, this compound can impede the rapid proliferation of cancer cells. Studies with dichloroacetophenone biphenylsulfone ether, a related compound, have demonstrated anti-proliferative effects in non-small-cell lung cancer (NSCLC) cell lines.[5]

Quantitative Data from Studies on PDHK Inhibition

While specific quantitative data for this compound treatment is not extensively available in the public domain, data from studies involving dual PDHK2/4 knockout or treatment with other dual inhibitors can provide valuable insights into the expected magnitude of effects.

| Parameter | Model System | Treatment/Genetic Modification | Observed Change | Reference |

| PDH Activity | Perfused mouse liver | PDHK2/4 double knockout | Increased | [6] |

| Pyruvate Oxidation | Perfused mouse liver | PDHK2/4 double knockout | Increased | [6] |

| Lactate Production | HNSCC cells | PDK1 knockdown | Decreased | [7] |

| Oxygen Consumption | Cancer cells | Dichloroacetophenone biphenylsulfone ether | Increased | [5] |

| Cell Proliferation | NSCLC cells (NCI-H1299) | Dichloroacetophenone biphenylsulfone ether (Compound 32) | IC50 = 0.33 µM | [5] |

| Cell Proliferation | NSCLC cells (A549) | Dichloroacetophenone biphenylsulfone ether (Compound 32) | IC50 = 0.88 µM | [5] |

| Apoptosis | AML cells | Dichloroacetophenone (DAP) | Increased | [8] |

| Table 2: Summary of quantitative data from studies on PDK inhibition. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound treatment.

Cell Culture and Treatment

-

Cell Lines: Non-small-cell lung cancer (NSCLC) cell lines (e.g., A549, NCI-H1299) or other cancer cell lines with high glycolytic rates are suitable models.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments. Treatment duration will vary depending on the endpoint being measured (e.g., 24-72 hours for proliferation assays).

Western Blot Analysis for PDC Phosphorylation

This protocol assesses the direct target engagement of this compound by measuring the phosphorylation status of the PDC E1α subunit.

Caption: Workflow for Western blot analysis of PDC phosphorylation.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-PDHA1 (Ser293) and total PDHA1. Following incubation with an HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Cellular Metabolism (Seahorse XF Analyzer)

The Seahorse XF Analyzer allows for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.

Caption: Experimental workflow for Seahorse XF metabolic analysis.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration.

-

Assay: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.

-

Data Acquisition: Measure OCR and ECAR using a Seahorse XF Analyzer. Mitochondrial function can be further interrogated by sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).

Cell Proliferation Assay (MTT or Crystal Violet)

These assays quantify the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Seed cells in 96-well plates.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Assay (MTT): After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Assay (Crystal Violet): After the treatment period, fix the cells with methanol and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with methanol and measure the absorbance at 590 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

-

Treatment: Treat cells with this compound for a specified time (e.g., 24 or 48 hours).

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of PDHK2 and PDHK4 in cellular metabolism and disease. By potently and selectively inhibiting these kinases, it offers a means to reprogram cellular energy production and induce anti-proliferative and pro-apoptotic effects, particularly in cancer cells exhibiting a glycolytic phenotype. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the downstream signaling pathways and metabolic vulnerabilities that are uncovered upon treatment with this compound. Future research should focus on in vivo studies to evaluate the therapeutic potential of this compound in preclinical models of cancer and metabolic disorders, as well as comprehensive metabolomic and proteomic analyses to fully map the cellular response to dual PDHK2/4 inhibition.

References

- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Real-time hyperpolarized 13C magnetic resonance detects increased pyruvate oxidation in pyruvate dehydrogenase kinase 2/4–double knockout mouse livers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pdhk-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate dehydrogenase kinase (PDHK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1][2] PDHK phosphorylates and inactivates the E1α subunit of PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][3] This enzymatic control acts as a pivotal switch between aerobic and anaerobic respiration.

In many cancer cells, a metabolic shift known as the Warburg effect is observed, where cells favor aerobic glycolysis even in the presence of oxygen.[4][5] This metabolic phenotype is often associated with the overexpression of PDHKs.[6] By inhibiting PDHK, the PDC remains active, promoting the flux of pyruvate into the TCA cycle and restoring oxidative phosphorylation.[3] This can lead to reduced lactate production, decreased cell proliferation, and in some cases, apoptosis in cancer cells.[6][7] Therefore, inhibitors of PDHK, such as Pdhk-IN-4, are promising therapeutic agents for cancer and other metabolic diseases.[2][3]

These application notes provide a detailed protocol for the use of this compound in various cell-based assays to characterize its biological activity.

Signaling Pathway of PDHK and its Inhibition

The following diagram illustrates the central role of PDHK in cellular metabolism and the effect of its inhibition.

Caption: PDHK signaling pathway and the mechanism of action of this compound.

Quantitative Data: Comparative IC50 Values of PDHK Inhibitors

The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for various PDHK inhibitors against different isoforms. This data is intended to provide a comparative context for the evaluation of this compound.

| Compound | PDK1 (µM) | PDK2 (µM) | PDK3 (µM) | PDK4 (µM) | Reference(s) |

| Compound 7 | 0.62 | - | - | - | [6] |

| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8 | [6] |

| Compound 17 | 1.5 | - | - | - | [8] |

| JX06 | 0.049 | 0.101 | 0.313 | - | [9] |

| DAP Analog 31 | 0.086 | - | - | - | [10] |

| DAP Analog 32 | 0.140 | - | - | - | [10] |

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

The following protocols provide a general framework for assessing the cellular activity of this compound. Optimization may be required for specific cell lines and experimental conditions.

Experimental Workflow Overview

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cell Viability/Proliferation Assay

This protocol is designed to determine the effect of this compound on cancer cell proliferation.

Materials and Reagents:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). For some cancer cell lines, it may be relevant to perform the assay under hypoxic conditions (e.g., 1% O2) to better mimic the tumor microenvironment.[6]

-

MTT/CCK-8 Addition: Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: If using MTT, add DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Lactate Production Assay

This assay measures the effect of this compound on lactate secretion, a key indicator of the switch from aerobic glycolysis to oxidative phosphorylation.

Materials and Reagents:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

24-well plates

-

Lactate Assay Kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Sample Collection: Collect the cell culture medium from each well.

-

Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's protocol.

-

Cell Number Normalization: After collecting the medium, lyse the cells in the wells and determine the total protein concentration or cell number to normalize the lactate production values.

-

Data Analysis: Calculate the lactate production per cell or per µg of protein. Compare the lactate levels in treated cells to the vehicle control.[6]

Protocol 3: Western Blot for Phospho-PDH E1α

This protocol directly assesses the target engagement of this compound by measuring the phosphorylation status of the PDH E1α subunit.

Materials and Reagents:

-

Cancer cell line

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-PDH E1α (Ser293), anti-total PDH E1α, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and add the chemiluminescent substrate.

-

-

Imaging: Capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated PDH to total PDH. A decrease in this ratio indicates inhibition of PDHK activity.[6][8]

References

- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic programming and PDHK1 control CD4+ T cell subsets and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 Value of Pdhk-IN-4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Pdhk-IN-4, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms 2 and 4. The following sections detail the underlying signaling pathway, experimental protocols for in vitro IC50 determination, and data presentation guidelines.

Introduction to this compound and the PDK Signaling Pathway

This compound is a small molecule inhibitor targeting Pyruvate Dehydrogenase Kinases (PDKs). PDKs are a family of four mitochondrial serine/threonine kinases (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.

PDKs phosphorylate the E1α subunit of the PDC, leading to its inactivation. This inhibition of PDC activity shunts pyruvate away from the TCA cycle and towards lactate production, a metabolic state often observed in cancer cells known as the Warburg effect. By inhibiting PDKs, compounds like this compound can reactivate the PDC, thereby promoting oxidative phosphorylation and potentially reversing the glycolytic phenotype of cancer cells. Given its potency against PDK2 and PDK4, understanding the precise inhibitory capacity of this compound through IC50 determination is critical for its development as a potential therapeutic agent.

Signaling Pathway of PDK Regulation of PDC

The following diagram illustrates the central role of PDK in regulating the Pyruvate Dehydrogenase Complex.

Caption: PDK phosphorylates and inactivates the PDC, shifting metabolism from the TCA cycle to lactate production. This compound inhibits this process.

Quantitative Data Summary

Based on available data, this compound is a potent inhibitor of PDK2 and PDK4. The following table summarizes its known IC50 values.

| Target Kinase | IC50 (µM) |

| PDHK2 | 0.0051 |

| PDHK4 | 0.0122 |

Experimental Protocols

The following protocols describe in vitro biochemical assays to determine the IC50 value of this compound against PDK2 and PDK4. A common and reliable method is a luminescence-based kinase assay that measures ATP consumption.

Protocol 1: In Vitro Luminescence-Based PDK Kinase Assay for IC50 Determination

This protocol is adapted from commercially available kinase assay platforms, such as the Kinase-Glo® assay.

A. Materials and Reagents

-

Enzymes: Recombinant human PDHK2 and PDHK4.

-

Substrate: A suitable peptide substrate for PDKs (e.g., a synthetic peptide derived from the phosphorylation site of the PDC E1α subunit).

-

Inhibitor: this compound (dissolved in 100% DMSO to create a high-concentration stock solution, e.g., 10 mM).

-

ATP: Adenosine 5'-triphosphate.

-

Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Detection Reagent: Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max).

-

Plates: White, opaque 96-well or 384-well assay plates.

-

Instrumentation: A plate-reading luminometer.

B. Experimental Workflow Diagram

Caption: Workflow for determining the IC50 value of this compound using a luminescence-based kinase assay.

C. Detailed Assay Protocol

-

Prepare Serial Dilutions of this compound:

-

Thaw the 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the inhibitor in 100% DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

-

Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

-

Prepare Reaction Mix:

-

Prepare a master mix containing the kinase reaction buffer, recombinant PDHK2 or PDHK4, and the peptide substrate. The final concentration of the enzyme and substrate should be optimized based on the manufacturer's recommendations or preliminary experiments.

-

-

Plate Setup:

-

Add a small volume (e.g., 1 µL) of each inhibitor dilution (and DMSO control) to the wells of the assay plate.

-

Add the reaction mix to each well.

-

-

Initiate Kinase Reaction:

-

Prepare an ATP solution in kinase reaction buffer at a concentration close to its Km for the specific PDK isoform, if known. Otherwise, a standard concentration of 10 µM can be used.

-

Add the ATP solution to all wells to start the kinase reaction. The final volume in each well should be consistent (e.g., 25 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.

-

-

Luminescence Detection:

-

Equilibrate the luminescence-based detection reagent to room temperature.

-

Add a volume of the detection reagent equal to the volume in the assay wells (e.g., 25 µL).

-

Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is inversely proportional to the amount of kinase activity.

-

D. Data Analysis

-

Calculate Percent Inhibition:

-

The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.

-

Concluding Remarks

The protocols and information provided in these application notes offer a robust framework for the accurate determination of the IC50 value of this compound against its target kinases, PDK2 and PDK4. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the continued investigation and development of this promising inhibitor for therapeutic applications. It is recommended to consult the datasheets for the specific recombinant enzymes and assay kits for any manufacturer-specific optimizations.

Application Note & Protocol: In Vitro Kinase Assay for Measuring PDHK-IN-4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Dehydrogenase Kinases (PDKs) are a family of four mitochondrial serine/threonine kinases (PDK1-4) that play a critical role in cellular metabolism.[1][2] They function by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1] This inactivation shunts pyruvate away from oxidative phosphorylation in the mitochondria and towards lactate production in the cytosol, a metabolic state often exploited by cancer cells (the Warburg effect).[1][3] Consequently, inhibitors of PDKs are of significant interest as potential therapeutics for various diseases, including cancer and metabolic disorders.[3][4][5]

This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a compound, designated here as PDHK-IN-4, against a specific PDK isoenzyme. The assay is based on the quantification of ATP remaining after the kinase reaction, using a luminescence-based detection method.

Signaling Pathway

The pyruvate dehydrogenase complex is a critical gatekeeper of glucose metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[6] PDKs act as a brake on this complex. By phosphorylating the E1α subunit of PDC, PDKs inhibit its function, leading to a decrease in the conversion of pyruvate to acetyl-CoA.[1][3] This shifts the metabolic balance towards anaerobic glycolysis. This compound is a putative inhibitor of this process.

Caption: PDHK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The in vitro kinase assay is performed in a multi-well plate format. The experiment begins with the incubation of the PDK enzyme with varying concentrations of the inhibitor, this compound. The kinase reaction is then initiated by the addition of the substrate and ATP. After a set incubation period, a reagent is added to stop the reaction and measure the amount of remaining ATP via a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.

Caption: Workflow for the in vitro PDK kinase assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| Recombinant Human PDK4 | Reaction Biology | PDK4/PDKH4 |

| Myelin Basic Protein (MBP) | Sigma-Aldrich | M1891 |

| ATP | Sigma-Aldrich | A7699 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| This compound | Synthesized in-house | N/A |

| DMSO | Sigma-Aldrich | D2650 |

| 96-well white, flat-bottom plates | Corning | 3917 |

| Multichannel pipette | Various | N/A |

| Plate reader with luminescence detection | Various | N/A |

Experimental Protocol

This protocol is designed for a 96-well plate format to determine the IC50 value of this compound.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase buffer using the components provided in the ADP-Glo™ kit.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions of this compound: Create a series of dilutions of this compound in kinase buffer. A common approach is to prepare a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.

-

PDK4 Enzyme Solution: Thaw the recombinant PDK4 enzyme on ice and dilute it to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but a starting point could be in the range of 10-100 ng/µL.

-

Substrate/ATP Solution: Prepare a solution containing Myelin Basic Protein (MBP) and ATP in kinase buffer. Final concentrations in the assay are typically 10 µM for MBP and 10 µM for ATP.[7]

2. Assay Procedure:

-

Add 5 µL of each this compound dilution (or DMSO control) to the wells of a 96-well plate.

-